molecular formula C9H14N2O2S B4759473 N-(3-aminopropyl)benzenesulfonamide

N-(3-aminopropyl)benzenesulfonamide

Cat. No.: B4759473
M. Wt: 214.29 g/mol
InChI Key: UOIYXQAGSABUBR-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)benzenesulfonamide: is an organic compound with the chemical formula C9H14N2O2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 3-aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-aminopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+H2N(CH2)3NH2C6H5SO2NH(CH2)3NH2+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{H}_2\text{N}(\text{CH}_2)_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}(\text{CH}_2)_3\text{NH}_2 + \text{HCl} C6​H5​SO2​Cl+H2​N(CH2​)3​NH2​→C6​H5​SO2​NH(CH2​)3​NH2​+HCl

The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-aminopropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives of this compound.

    Reduction: Sulfinamide or sulfenamide derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-aminopropyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . By inhibiting this enzyme, the compound disrupts the pH regulation within tumor cells, leading to cell death. The compound’s antimicrobial activity is also linked to its ability to inhibit bacterial enzymes, interfering with bacterial growth and survival .

Comparison with Similar Compounds

    Benzenesulfonamide: The parent compound, lacking the 3-aminopropyl group.

    N-(2-aminopropyl)benzenesulfonamide: A similar compound with the amino group in a different position.

    N-(4-aminopropyl)benzenesulfonamide: Another positional isomer.

Uniqueness: N-(3-aminopropyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for anticancer research .

Properties

IUPAC Name

N-(3-aminopropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIYXQAGSABUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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